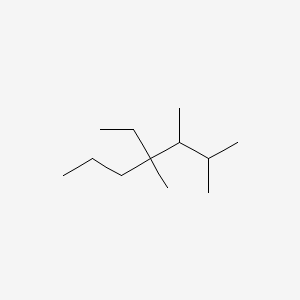

4-Ethyl-2,3,4-trimethylheptane

Description

Structure

3D Structure

Properties

CAS No. |

62198-55-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-2,3,4-trimethylheptane |

InChI |

InChI=1S/C12H26/c1-7-9-12(6,8-2)11(5)10(3)4/h10-11H,7-9H2,1-6H3 |

InChI Key |

QDWZIZQKVLESDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C(C)C(C)C |

Origin of Product |

United States |

Structural Characterization and Isomerism of 4 Ethyl 2,3,4 Trimethylheptane

Elucidation of Molecular Connectivity and Isomeric Considerations

4-Ethyl-2,3,4-trimethylheptane is a saturated acyclic hydrocarbon. Its structure is defined by a primary chain of seven carbon atoms, making it a heptane (B126788) derivative. nist.govchegg.com The nomenclature "this compound" precisely dictates the arrangement of its substituent groups: an ethyl group (-CH₂CH₃) is attached to the fourth carbon atom of the heptane chain, and methyl groups (-CH₃) are located at the second, third, and fourth carbon positions. chegg.com The molecular formula for this compound is C₁₂H₂₆, and it has a molecular weight of approximately 170.33 g/mol . nist.govnih.gov

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com In the context of hydrocarbons, this can manifest as constitutional isomerism, where the connectivity of atoms differs. masterorganicchemistry.com For a molecule with the formula C₁₂H₂₆, a multitude of constitutional isomers exist. These can be straight-chain alkanes (like n-dodecane) or branched alkanes with varying chain lengths and substituent positions. For instance, 2,3,4-trimethyldecane (B13794527) and 4-ethyl-2,3,4-trimethylhexane are constitutional isomers of this compound. quora.comstenutz.eu The specific arrangement of the ethyl and methyl groups along the heptane backbone in this compound distinguishes it from its numerous constitutional isomers. chegg.com

The IUPAC name provides a systematic way to describe the molecule's connectivity. To draw the structure, one would first draw the seven-carbon heptane chain. Then, an ethyl group is added to the fourth carbon, and methyl groups are added to carbons two, three, and four. chegg.com

Table 1: Basic Properties of this compound

| Property | Value |

| IUPAC Name | This compound nist.govnih.gov |

| CAS Number | 62198-55-4 nist.govnih.gov |

| Molecular Formula | C₁₂H₂₆ nist.govnih.gov |

| Molecular Weight | 170.33 g/mol nih.gov |

Stereochemical Aspects and Chiral Centers in this compound

Enantiomeric and Diastereomeric Forms of Branched Alkanes

Stereoisomers are isomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.comkhanacademy.org This phenomenon arises from the presence of stereocenters, often chiral centers, which are typically carbon atoms bonded to four different groups. khanacademy.org Molecules with chiral centers can exist as enantiomers, which are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com If a molecule has multiple chiral centers, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. masterorganicchemistry.comyoutube.comorganicchemistrytutor.com The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is 2ⁿ. khanacademy.orgutexas.edu

In the case of this compound, an examination of its structure reveals the presence of two chiral centers at positions C2 and C3. The carbon at position C4, bonded to an ethyl group, a propyl group, a methyl group, and the C3 carbon of the chain, is also a chiral center. Therefore, with three chiral centers, a maximum of 2³ or eight stereoisomers are possible. These stereoisomers would consist of four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers would be that of diastereomers. utexas.edumasterorganicchemistry.com

Methodologies for Stereoisomer Differentiation

Differentiating between stereoisomers is a critical task in chemical analysis. While enantiomers have identical physical properties such as boiling point and density, they can be distinguished by their interaction with plane-polarized light, a property known as optical activity. utexas.edu One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory or (+)), while its mirror image will rotate it in a counter-clockwise direction (levorotatory or (-)) to an equal extent. Diastereomers, on the other hand, have different physical properties and can be separated by techniques such as fractional distillation or chromatography.

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and thus their separation. Gas chromatography (GC) with a chiral column is a common approach for the separation of volatile enantiomers like those of branched alkanes.

Advanced Spectroscopic Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkane Elucidation (e.g., 1D ¹H/¹³C NMR, 2D DQF-COSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules, including complex branched alkanes. omicsonline.orglibretexts.org It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the protons on the various methyl, ethyl, and methylene (B1212753) groups would appear as distinct signals. slideshare.net The chemical shift of these signals would provide information about their electronic environment. For instance, protons on methyl groups attached to a quaternary carbon would have a different chemical shift than those on a tertiary or secondary carbon. The integration of the signals would correspond to the number of protons in each unique environment. The splitting patterns (multiplicity) of the signals, arising from spin-spin coupling between neighboring protons, would reveal the connectivity of the different proton groups. emerypharma.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.orgyoutube.com In a broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give rise to a single peak. youtube.com Due to the molecule's asymmetry, all 12 carbon atoms are chemically non-equivalent and would theoretically produce 12 distinct signals. The chemical shifts of these signals would help in identifying the types of carbons (methyl, methylene, methine, quaternary). libretexts.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org

2D NMR Spectroscopy : For complex molecules like this compound, 2D NMR techniques are particularly powerful. omicsonline.orgwikipedia.org

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other. researchgate.net In the DQF-COSY spectrum of this compound, cross-peaks would connect the signals of protons on adjacent carbon atoms, helping to trace out the connectivity of the entire proton network. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. emerypharma.comox.ac.uk This is extremely useful for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This information is crucial for establishing the connectivity across quaternary carbons and piecing together the entire molecular structure. ox.ac.uk

Mass Spectrometry Approaches for Isomeric Hydrocarbon Analysis (e.g., GC-MS, MS/MS, FT-ICR MS, EI/CI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. labmanager.com When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for the analysis of complex hydrocarbon mixtures, including the differentiation of isomers. labmanager.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) : In GC-MS, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. labmanager.com Isomeric hydrocarbons, while having the same molecular weight, often have slightly different boiling points and chromatographic retention times, allowing for their separation. tennessee.eduosti.gov As each separated component elutes from the GC column, it enters the mass spectrometer.

Ionization Techniques :

Electron Ionization (EI) : This is a hard ionization technique that bombards the molecule with high-energy electrons, causing fragmentation. researchgate.net The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions. Branched alkanes like this compound tend to fragment preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations. whitman.edu The analysis of these fragmentation patterns can help in identifying the structure of the isomer. researchgate.netwhitman.edu However, for highly branched alkanes, the molecular ion peak may be weak or absent. whitman.edu

Chemical Ionization (CI) : This is a softer ionization technique that uses a reagent gas to produce ions with less fragmentation. researchgate.netacs.org CI is often used to determine the molecular weight of a compound when the molecular ion is not observed in the EI spectrum. whitman.edu

Advanced Mass Spectrometry Techniques :

Tandem Mass Spectrometry (MS/MS) : This technique involves multiple stages of mass analysis. numberanalytics.com A specific ion (e.g., the molecular ion or a major fragment ion) is selected in the first mass analyzer, fragmented through collision with a neutral gas, and the resulting fragment ions are analyzed in the second mass analyzer. numberanalytics.comnih.gov This can provide more detailed structural information and help to distinguish between isomers that produce similar primary mass spectra. osti.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) : This high-resolution mass spectrometry technique provides extremely accurate mass measurements, allowing for the determination of the elemental composition of ions. mdpi.com This can be particularly useful in complex mixtures to confirm the molecular formula of the hydrocarbon isomers present.

Computer-Assisted Structure Elucidation (CASE) for Complex Hydrocarbons

Computer-Assisted Structure Elucidation (CASE) is a computational methodology that has become an indispensable tool in modern chemistry for determining the molecular structure of unknown compounds, particularly complex organic molecules like this compound and its isomers. chemistryguru.com.sg CASE systems utilize spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to generate a list of candidate structures consistent with the experimental evidence. chemistryguru.com.sg

The process of CASE for a complex hydrocarbon can be broken down into several key stages:

Data Input : High-resolution spectroscopic data is fed into the CASE software. This typically includes 1D NMR (¹H and ¹³C), 2D NMR (such as COSY, HSQC, and HMBC), and the molecular formula, which can often be determined from high-resolution mass spectrometry.

Structure Generation : The software employs sophisticated algorithms to generate all possible constitutional isomers that are consistent with the provided molecular formula and spectroscopic constraints. For a molecule with the formula C12H26, this would involve generating a vast number of potential structures.

Spectral Prediction and Filtering : For each generated candidate structure, the software predicts its expected NMR and/or other spectroscopic properties. These predicted spectra are then compared against the experimental data.

Ranking and Verification : The candidate structures are ranked based on the goodness-of-fit between their predicted and the experimental spectra. The top-ranked structures are then presented to the chemist for further evaluation and confirmation.

For a complex, highly branched alkane such as this compound, manual elucidation of its structure from spectroscopic data alone would be a formidable task due to the significant overlap of signals in the ¹H and ¹³C NMR spectra. CASE programs can systematically analyze the complex correlations in 2D NMR data to piece together the carbon skeleton and the positions of the various alkyl substituents. The development of advanced algorithms and the increasing power of computers have made CASE a routine and powerful tool for the structural analysis of even very complex natural products and synthetic molecules.

Synthetic Methodologies for 4 Ethyl 2,3,4 Trimethylheptane and Analogous Branched Alkanes

De Novo Synthesis Strategies for Architecturally Complex Hydrocarbons

The creation of architecturally complex hydrocarbons from simpler, more readily available starting materials, known as de novo synthesis, is a cornerstone of modern organic chemistry. For highly branched alkanes like 4-ethyl-2,3,4-trimethylheptane, these strategies often involve the sequential construction of the carbon skeleton through a series of carbon-carbon bond-forming reactions.

One common approach involves the use of well-established name reactions. For instance, a retrosynthetic analysis of a complex alkane might suggest disconnection at key branching points, leading to simpler alkyl fragments that can be coupled together. stackexchange.com Reactions such as the Wurtz coupling, while sometimes considered archaic, can be effective in specific cases for forming carbon-carbon bonds between alkyl halides. stackexchange.com More modern and reliable methods often employ organometallic reagents, which will be discussed in a later section.

Another powerful strategy is the Johnson-Claisen rearrangement, which can be used to generate stereocenters with a high degree of control. stackexchange.com This reaction, involving the rearrangement of an allylic alcohol and an orthoester, can produce unsaturated esters that, upon reduction of the double bond and ester functionality, yield highly substituted alkane frameworks. stackexchange.com

Furthermore, the synthesis of branched alkanes with quaternary carbon centers, a key feature of this compound, often requires specialized methods. The total synthesis of various branched alkanes with quaternary carbons isolated from geological sources has been successfully achieved, confirming their structures through comparison of their mass spectral data with the synthetic samples. nih.gov These syntheses often rely on the careful application of multiple bond-forming reactions to construct the sterically hindered quaternary center.

The table below summarizes some de novo synthesis approaches for complex alkanes.

| Reaction | Description | Application |

| Wurtz Coupling | Reductive coupling of two alkyl halides with sodium metal. | Formation of a C-C bond between two alkyl fragments. stackexchange.com |

| Johnson-Claisen Rearrangement | Rearrangement of an allylic alcohol and an orthoester. | Creates stereocenters and an unsaturated ester intermediate. stackexchange.com |

| Acyloin Condensation | Reductive coupling of two carboxylic esters using metallic sodium. | Produces an α-hydroxyketone, which can be further reduced. stackexchange.com |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl compound. | Forms a new C-C bond and an alcohol. unacademy.comnumberanalytics.com |

Stereoselective and Enantioselective Synthesis Pathways for Branched Alkanes

Achieving control over the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like this compound, which contains multiple stereocenters. Stereoselective and enantioselective methods are employed to produce a specific stereoisomer.

Chiral Auxiliaries and Catalysis in Branched Alkane Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is established, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy has been widely used in the synthesis of complex natural products and pharmaceuticals. wikipedia.org For instance, Evans' oxazolidinone auxiliaries are powerful tools for controlling the stereochemistry of alkylation and aldol (B89426) reactions, which are fundamental C-C bond-forming processes. wikipedia.orgslideshare.net The use of chiral auxiliaries on phosphorus has also been shown to enable stereoselective functionalization of phosphetane (B12648431) oxides at the alpha-carbon. wikipedia.org

Asymmetric catalysis, on the other hand, utilizes a chiral catalyst to influence the stereoselectivity of a reaction. nih.gov This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary. A wide variety of chiral ligands have been developed for transition-metal-catalyzed reactions, enabling the enantioselective synthesis of a broad range of molecules. researchgate.net For example, chiral bisamide ligands have proven effective in asymmetric allylic alkylation reactions. researchgate.net

The table below presents some common chiral auxiliaries and their applications.

| Chiral Auxiliary | Developer/Popularizer | Key Applications |

| 8-phenylmenthol | E.J. Corey | Asymmetric Diels-Alder reactions. slideshare.net |

| Mandelic Acid | Barry Trost | Various asymmetric transformations. slideshare.net |

| trans-2-Phenyl-1-cyclohexanol | J.K. Whitesell | Alternative to menthol-based auxiliaries. slideshare.net |

| Oxazolidinones | David A. Evans | Asymmetric alkylations and aldol reactions. wikipedia.orgslideshare.net |

| Camphorsultam | Oppolzer | Classic auxiliary for various asymmetric reactions. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylations. wikipedia.org |

Asymmetric Hydrogenation Routes for Alkane Synthesis

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral alkenes to chiral alkanes. jove.comwikipedia.orgajchem-b.com This method typically employs a chiral transition-metal catalyst, often a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP. jove.com The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other, leading to a high enantiomeric excess. jove.com

The success of asymmetric hydrogenation often depends on the presence of a nearby functional group in the substrate that can coordinate to the metal catalyst, aiding in stereodifferentiation. jove.com While the direct asymmetric hydrogenation of unfunctionalized, highly substituted alkenes to form complex alkanes like this compound can be challenging, the hydrogenation of a suitable alkene precursor remains a viable and attractive strategy. wikipedia.org For instance, the hydrogenation of a tri- or tetrasubstituted alkene precursor could, in principle, afford the desired branched alkane. The efficiency and enantioselectivity of such a reaction would be highly dependent on the specific substrate and the catalyst system employed. ethz.ch

Organometallic Chemistry in Hydrocarbon Functionalization and Carbon-Carbon Bond Formation

Organometallic compounds, which contain a direct bond between a carbon atom and a metal, are indispensable tools in modern organic synthesis. britannica.comsolubilityofthings.commt.com They provide a versatile platform for the formation of carbon-carbon bonds and the functionalization of hydrocarbons. fiveable.me

Applications of Grignard Reagents and Related Carbonyl Addition Reactions

Grignard reagents, with the general formula R-Mg-X, are among the most well-known and widely used organometallic reagents. unacademy.comwikipedia.orgbyjus.com They are prepared by reacting an alkyl or aryl halide with magnesium metal. wikipedia.org The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile. numberanalytics.comlibretexts.org

Grignard reagents readily react with electrophiles, most notably carbonyl compounds such as aldehydes and ketones. unacademy.comnumberanalytics.comlibretexts.org This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, an alcohol. libretexts.org By carefully choosing the Grignard reagent and the carbonyl compound, complex alcohols can be synthesized, which can then be further transformed into the desired alkane. For the synthesis of a highly branched structure like this compound, a sequence of Grignard additions could be envisioned to build up the carbon framework. For example, the reaction of a Grignard reagent with a ketone will produce a tertiary alcohol. libretexts.org

The table below illustrates the types of alcohols formed from the reaction of Grignard reagents with different carbonyl compounds.

| Carbonyl Compound | Grignard Reagent | Product (after hydrolysis) |

| Methanal | R-MgX | Primary Alcohol |

| Other Aldehydes | R'-MgX | Secondary Alcohol |

| Ketones | R''-MgX | Tertiary Alcohol |

Data sourced from multiple chemistry resources. libretexts.org

Palladium-Catalyzed Hydrogenation of Alkene Precursors

Palladium-catalyzed hydrogenation is a standard and highly effective method for the reduction of alkenes to alkanes. masterorganicchemistry.comlibretexts.org The reaction typically involves treating the alkene with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). masterorganicchemistry.comlibretexts.org This process is a heterogeneous catalysis, meaning the reaction occurs on the surface of the solid catalyst. libretexts.org

The hydrogenation of an alkene generally proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. libretexts.orgyoutube.com The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the palladium catalyst. The hydrogen atoms are then transferred to the double bond, resulting in the saturated alkane. libretexts.org

For the synthesis of this compound, a suitable alkene precursor could be hydrogenated using this method. The choice of the alkene precursor would be critical to ensure the formation of the correct carbon skeleton. The stereochemistry of the final product would be determined by the stereochemistry of the starting alkene and the syn-addition nature of the hydrogenation reaction. Palladium catalysts can also be used in other transformations, such as hydrophosphinylation, which allows for the formation of phosphorus-carbon bonds. nih.gov

Other Metal-Catalyzed Coupling Methodologies for Branched Alkane Assembly

Beyond the well-established palladium- and nickel-catalyzed cross-coupling reactions, a range of other metal catalysts have been developed for the challenging construction of C(sp³)–C(sp³) bonds, which are central to the framework of highly branched alkanes like this compound. tcichemicals.comwikipedia.org These alternative methodologies often seek to overcome common challenges such as β-hydride elimination, which can plague reactions involving alkyl groups with β-hydrogens. princeton.eduacs.org Catalysts based on cobalt and iron, in particular, have shown promise in mediating the coupling of unactivated alkyl electrophiles with alkyl organometallic reagents. wikipedia.orgorganic-chemistry.org

Cobalt-catalyzed cross-coupling reactions, for instance, can effectively join alkyl halides with alkyl Grignard reagents. organic-chemistry.org These reactions can proceed under mild conditions and have been successfully applied to the formation of sterically congested quaternary carbon centers by utilizing tertiary alkyl Grignard reagents. organic-chemistry.org The mechanism is often proposed to be distinct from the typical Pd-catalyzed cycles, potentially involving radical or ionic pathways that are less susceptible to β-hydride elimination. organic-chemistry.org

Iron-catalyzed cross-coupling has also emerged as a cost-effective and environmentally benign alternative. wikipedia.org These systems can couple alkyl halides with a variety of organometallic partners. While early examples were known, recent advancements have expanded their scope and functional group tolerance, making them increasingly viable for complex syntheses.

Additionally, nickel-photoredox catalysis represents a modern approach for direct C–C bond formation from unactivated C(sp³)–H bonds. nih.gov This dual catalytic system can merge the ability of a photosensitizer to activate inert C-H bonds via a hydrogen atom transfer mechanism with the C-C bond-forming capabilities of a nickel catalyst. nih.gov This allows for the direct coupling of feedstock alkanes with suitable coupling partners, offering a novel and efficient route to increase molecular complexity. nih.gov

These methodologies contribute significantly to the synthetic chemist's toolbox, providing diverse strategies for assembling the intricate and sterically demanding structures found in highly substituted alkanes.

Table 1: Selected Metal-Catalyzed Methodologies for C(sp³)–C(sp³) Bond Formation

| Catalytic System | Electrophile | Nucleophile | Key Features |

| Cobalt/1,3-Butadiene | Alkyl Halides | Alkyl Grignard Reagents | Effective for creating sterically congested quaternary centers; proceeds via an ionic mechanism. organic-chemistry.org |

| Iron Salts (e.g., FeCl₃) | Alkyl Halides | Alkyl Grignard Reagents | Cost-effective and environmentally friendly alternative to Pd and Ni catalysts. wikipedia.org |

| Nickel/Photoredox | Alkanes (C-H bond) | Chloroformates | Allows direct functionalization of unactivated C(sp³)-H bonds under mild conditions. nih.gov |

| Palladium/NHC | Alkyl Halides/Tosylates | Alkylzinc Halides | Broad scope for primary alkyl electrophiles containing β-hydrogens; tolerates various functional groups. organic-chemistry.org |

Strategic Multi-step Reaction Sequences for Targeted Branched Architectures

The synthesis of a specific, complex, and acyclic alkane like this compound is rarely accomplished in a single step from simple precursors. Instead, its construction relies on strategic multi-step reaction sequences that build the carbon framework incrementally and install the desired substitution pattern with high levels of control. studysmarter.co.uk Such sequences are fundamental to organic synthesis, allowing for the assembly of intricate molecules from simpler, readily available starting materials. studysmarter.co.ukplymouth.ac.uk

A common strategy for creating highly branched structures involves the sequential formation of key C-C bonds through reactions like carbonyl additions, followed by functional group interconversions to remove oxygen and achieve the final alkane structure. plymouth.ac.uk For example, a retrosynthetic analysis of a molecule like this compound might disconnect the structure at the quaternary center, suggesting a Grignard reaction between a ketone and an appropriate organomagnesium halide to form a tertiary alcohol. plymouth.ac.uk This alcohol intermediate can then be subjected to dehydration to form an alkene, followed by catalytic hydrogenation to yield the saturated alkane skeleton. plymouth.ac.uk

Table 2: Illustrative Multi-step Sequence for a Highly Branched Alkane

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Grignard Reaction | A ketone (e.g., 3,4-dimethyl-2-pentanone) is treated with an organometallic reagent (e.g., ethylmagnesium bromide) to form a tertiary alcohol. plymouth.ac.uk | Tertiary Alcohol |

| 2 | Dehydration | The tertiary alcohol is treated with a strong acid (e.g., H₂SO₄) and heat to eliminate water, forming an alkene. plymouth.ac.uk | Branched Alkene |

| 3 | Catalytic Hydrogenation | The alkene is treated with hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C) to reduce the double bond. plymouth.ac.uk | Final Branched Alkane |

Theoretical and Computational Investigations of Branched Alkane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). For alkanes such as 4-Ethyl-2,3,4-trimethylheptane, these calculations are based on solving the Schrödinger equation, albeit with approximations.

The molecular structure of alkanes is defined by the electron configuration of carbon, which features four valence electrons. wikipedia.org In this compound, as in all alkanes, the carbon atoms are sp³ hybridized. This hybridization results in four sigma bonds per carbon atom (either C-C or C-H), arranged in a tetrahedral geometry. wikipedia.org The ideal angle between these bonds is approximately 109.5°. wikipedia.org

The C-H bonds are formed by the overlap of an sp³ orbital from carbon with the 1s orbital of a hydrogen atom, while C-C bonds result from the overlap of two sp³ orbitals on adjacent carbon atoms. wikipedia.org Due to the high degree of branching in this compound, deviations from these ideal angles are expected as a result of steric strain, a topic explored further in section 4.4.

The electronic structure of alkanes is characterized by strong, localized C-C and C-H single bonds. libretexts.org There is no significant difference in electronegativity between carbon and hydrogen, leading to bonds with very little polarity. libretexts.org Consequently, the molecule as a whole is non-polar, with electron density distributed relatively evenly. libretexts.org This lack of significant partial positive or negative charges is responsible for the low reactivity of alkanes under many conditions. libretexts.org

Table 1: Idealized Bond Parameters in Alkanes

| Bond Type | Hybridization | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| C-C | sp³ - sp³ | ~1.54 | - |

| C-H | sp³ - s | ~1.09 | - |

| H-C-H / H-C-C | - | - | ~109.5 |

Note: Actual values for this compound will vary due to steric hindrance and molecular strain.

Molecular Dynamics Simulations for Conformational Analysis of Branched Alkanes

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. acs.org This technique allows researchers to investigate the liquid-state dynamics of branched alkanes and understand how factors like branching affect molecular motion and properties. aip.org For a highly branched alkane, MD can reveal the accessible conformations, the energy barriers between them, and the timescale of conformational changes. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling and Topological Descriptors

Quantitative structure-property relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their structural characteristics. intofuture.org These models are a form of machine learning in chemistry and are particularly useful for predicting the physicochemical properties of large sets of compounds like alkanes without the need for extensive experimentation. intofuture.orgbiointerfaceresearch.com

A key component of QSPR is the use of molecular or topological descriptors. These are numerical values that encode information about a molecule's size, shape, and degree of branching. researchgate.net For alkanes, properties like boiling point, density, and enthalpy of formation are strongly correlated with their molecular structure. intofuture.orgresearchgate.net While properties generally increase with molecular weight, isomers with different branching patterns will have different properties. intofuture.org For example, more highly branched alkanes tend to have lower boiling points than their straight-chain isomers because their more compact, spherical shape reduces the surface area available for intermolecular van der Waals forces. libretexts.org

Topological indices, derived from the graph representation of a molecule, are powerful descriptors for characterizing molecular branching. biointerfaceresearch.comresearchgate.net Various indices, such as the Zagreb indices and the Randić index, have been developed to quantify the degree of branching in alkanes and have been successfully used in QSPR models to predict their properties. biointerfaceresearch.cominternationalpubls.com For this compound, these indices would capture the complex connectivity of its carbon skeleton, allowing its properties to be estimated and compared with other isomers of dodecane.

Table 3: Examples of Topological Descriptors Used in Alkane QSPR Models

| Descriptor/Index | Description |

|---|---|

| Wiener Index | Defined as the sum of distances between all pairs of vertices in the molecular graph. researchgate.net |

| Randić Index (Connectivity Index) | Calculated from the degrees of adjacent vertices, reflecting branching. |

| Zagreb Indices | A pair of indices calculated from the sum or product of the degrees of adjacent vertices. biointerfaceresearch.com |

Analysis of Steric Hindrance and Molecular Strain in Highly Branched Systems

A molecule experiences strain when its structure is forced to deviate from its ideal geometry, leading to an increase in its internal energy. numberanalytics.comsaskoer.ca Highly branched alkanes like this compound are subject to significant strain due to the close proximity of their bulky substituent groups. This strain influences the molecule's stability and conformational preferences. numberanalytics.com

The main types of strain relevant to this compound are:

Van der Waals Strain (Steric Strain): This arises from repulsive forces when non-bonded atoms or groups are forced closer than their van der Waals radii allow. numberanalytics.comwikipedia.org In this compound, significant steric strain exists due to the interactions between the ethyl group at C4 and the methyl groups at C2, C3, and C4.

Torsional Strain: This occurs when atoms separated by three bonds are in an eclipsed conformation instead of a more stable staggered one. numberanalytics.comwikipedia.org Rotation around the C-C bonds in the heptane (B126788) backbone is hindered by the bulky substituents, leading to torsional strain in many of its possible conformations.

Angle Strain: This results from the distortion of bond angles from their ideal values (e.g., 109.5° for sp³ carbons). numberanalytics.comsaskoer.ca To relieve steric crowding, bond angles around the heavily substituted C3 and C4 atoms are likely distorted, introducing angle strain.

Table 4: Types of Molecular Strain

| Type of Strain | Origin | Consequence in this compound |

|---|---|---|

| Van der Waals (Steric) | Repulsive interactions between non-bonded atoms in close proximity. wikipedia.org | Repulsion between adjacent methyl and ethyl groups, raising the molecule's internal energy. |

| Torsional | Eclipsing of bonds on adjacent atoms. wikipedia.org | Increased energy barrier for rotation around the C3-C4 and C4-C5 bonds. |

Computational Approaches for Predicting Spectroscopic Signatures of Branched Alkanes

Computational methods are widely used to predict the spectroscopic signatures (NMR, IR, Mass Spectrometry) of molecules. These predictions are invaluable for identifying unknown compounds and for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.net These predictions can be made using data-driven methods that leverage large databases of known spectra or through ab initio quantum chemistry calculations. researchgate.netnih.gov For this compound, the complex and highly branched structure would result in a ¹³C NMR spectrum with distinct signals for each unique carbon atom. libretexts.org Similarly, the ¹H NMR spectrum would show complex splitting patterns due to the numerous non-equivalent protons. Predicting these spectra helps in assigning the signals observed in an experimental setting. nih.govnmrdb.org

Infrared (IR) Spectroscopy: The IR spectra of alkanes are dominated by C-H and C-C bond vibrations. orgchemboulder.com Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For an alkane, the most prominent bands are the C-H stretching absorptions, which typically appear in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org C-H bending vibrations appear at lower frequencies (e.g., 1470-1450 cm⁻¹ and 1375 cm⁻¹). quimicaorganica.org While the IR spectrum of an alkane is often considered uninformative due to the lack of diverse functional groups, the unique pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can be used for identification when compared to a calculated spectrum. orgchemboulder.comuobabylon.edu.iq

Mass Spectrometry (MS): In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. pearson.com Computational approaches can help predict these patterns. Branched alkanes like this compound fragment preferentially at the branching points because this leads to the formation of more stable secondary and tertiary carbocations. ic.ac.ukwhitman.eduyoutube.com The loss of the largest alkyl group at a branch point is often favored. whitman.edu For this compound, cleavage at the highly substituted C4 position would be a major fragmentation pathway, leading to characteristic peaks in the mass spectrum. youtube.com

Table 5: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Region/Value |

|---|---|---|

| ¹³C NMR | Multiple unique signals due to low symmetry. | Varied chemical shifts depending on the carbon environment. |

| ¹H NMR | Complex multiplets due to spin-spin coupling. | Signals in the typical alkane region (~0.8-1.7 ppm). |

| IR | C-H stretching vibrations. | Strong bands at ~2850-2960 cm⁻¹. libretexts.org |

| IR | C-H bending vibrations. | Bands around 1465 cm⁻¹ (CH₂) and 1375 cm⁻¹ (CH₃). quimicaorganica.org |

| Mass Spec. | Preferential fragmentation at C4. | Formation of stable tertiary carbocations. whitman.edu |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alkanes |

| Butane |

| Cyclohexane |

| Cyclopropane |

| Dodecane |

| Ethane |

| Methane |

| 2-methylpropane |

| Pentane |

Reactivity and Mechanistic Studies of Branched Alkane Transformations

Selective C-H Bond Activation in Branched Hydrocarbons

The activation of carbon-hydrogen (C-H) bonds, which are typically inert, is a critical first step in the functionalization of alkanes. researchgate.netrsc.org In branched alkanes like 4-Ethyl-2,3,4-trimethylheptane, the presence of primary (1°), secondary (2°), and tertiary (3°) C-H bonds introduces a basis for selectivity. The inherent differences in the bond dissociation energies (BDEs) of these C-H bonds often dictate the site of reaction, with tertiary C-H bonds being the weakest and generally the most reactive.

Research into the halogenation of alkanes demonstrates this principle. Radical halogenation reactions exhibit a clear regioselectivity, favoring the substitution of hydrogens at the most substituted carbon atom. youtube.comyoutube.com This preference is attributed to the greater stability of the resulting tertiary radical intermediate compared to secondary or primary radicals. youtube.com For instance, the chlorination of a branched alkane will preferentially yield a tertiary chloride. masterorganicchemistry.com While chlorine is moderately reactive, bromine is even more selective for the most substituted position due to its lower reactivity. organicchemistrytutor.comnumberanalytics.com

Enzymatic and biomimetic oxidation systems also showcase remarkable selectivity. Cytochrome P450 enzymes, for example, can hydroxylate alkanes with a preference for tertiary C-H bonds, following a radical rebound mechanism where the stability of the intermediate radical is key. acs.org Similarly, certain transition metal catalysts, including those based on platinum and osmium, have been developed for the selective oxidation of alkanes, often targeting the weaker C-H bonds. researchgate.netrsc.org

Table 1: Relative Reactivity of C-H Bonds in Branched Alkanes Toward Various Reagents

| Reagent/Catalyst System | Selectivity Order (Typical) | Underlying Principle |

| Radical Halogenation (e.g., Cl₂, Br₂) | 3° > 2° > 1° | Stability of the radical intermediate. youtube.comorganicchemistrytutor.com |

| Cytochrome P450 Enzymes | 3° > 2° > 1° | Radical rebound mechanism favoring the most stable radical. acs.org |

| Platinum-based Catalysts (e.g., Shilov system) | 1° > 2° > 3° | Electrophilic activation, influenced by sterics. rsc.org |

| Rhodium-catalyzed Nitrene Insertion | 3° > 2° > 1° | Governed by C-H bond dissociation energy. rsc.org |

| Plasma-Microdroplet Activation | C-C and C-H activation | High-energy plasma activates various bonds. acs.org |

Catalytic Transformations Involving Branched Alkane Substrates

The conversion of branched alkanes into more valuable products is a cornerstone of the petrochemical industry. Catalytic processes such as isomerization, cracking, and selective oxidation are employed to transform these molecules. The highly branched structure of alkanes like this compound significantly influences their behavior in these catalytic systems.

Isomerization and cracking are crucial reactions in petroleum refining, often catalyzed by solid acids like zeolites. For a C12 isomer like this compound, these reactions proceed through carbocationic intermediates. The distribution of Brønsted acid sites within the zeolite pores can selectively favor either isomerization (skeletal rearrangement) or cracking (β-scission of carbenium ions). rsc.org For instance, studies on n-dodecane isomerization over Pt/beta catalysts show that the pore structure of the zeolite influences the formation of multi-branched isomers versus cracked products. rsc.org Highly branched alkanes are prone to cracking at high temperatures due to the stability of the resulting tertiary carbocations.

Catalytic oxidation offers a pathway to introduce oxygen-containing functional groups into the alkane framework. Transition metal complexes, such as those of osmium and copper, have been shown to catalyze the oxidation of alkanes to alcohols and ketones. rsc.orgrsc.org The selectivity of these reactions can be tuned by the choice of catalyst and oxidant. For example, some systems show a preference for oxidation at tertiary centers.

Another important transformation is catalytic borylation, which introduces a boron functional group that can be further elaborated. Systems developed by Hartwig and others have demonstrated the selective functionalization of primary C-H bonds in alkanes, a transformation that is often challenging due to the higher strength of these bonds. rsc.org

Table 2: Catalytic Transformations of Branched Alkanes

| Transformation | Catalyst Type | Typical Products from a Branched C12 Alkane | Key Mechanistic Feature |

| Isomerization | Solid Acids (e.g., Zeolites) | Other C12 isomers | Carbocation rearrangements (hydride and alkyl shifts). rsc.org |

| Cracking | Solid Acids (e.g., Zeolites) | Smaller alkanes and alkenes | β-scission of carbocation intermediates. rsc.org |

| Oxidation | Transition Metal Complexes (e.g., Os, Cu, Fe) | Alcohols, Ketones | Oxygen atom transfer or radical pathways. acs.orgrsc.orgrsc.org |

| Borylation | Rhodium or Iridium Complexes | Alkylboranes | Oxidative addition/reductive elimination cycles. rsc.org |

| Dehydrogenation | Metal Catalysts (e.g., Pt) | Alkenes | Removal of hydrogen. numberanalytics.com |

Fundamental Reaction Mechanisms Influenced by Alkane Branching

The branching of an alkane's carbon skeleton has a profound effect on the stability of reactive intermediates, thereby dictating the operative reaction mechanism and the distribution of products.

Carbocation Rearrangements: Reactions that proceed through carbocation intermediates are particularly sensitive to the structure of the alkane. lumenlearning.com The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, the formation of a less stable carbocation is often followed by a rapid rearrangement to a more stable one via a hydride or alkyl shift. youtube.comlibretexts.org For a molecule like this compound, the formation of a secondary carbocation at various positions would likely be followed by a shift to form one of the more stable tertiary carbocation centers. These rearrangements can lead to a complex mixture of products with different carbon skeletons than the starting material, a phenomenon that can be both a challenge and an opportunity in synthetic chemistry. lumenlearning.comwikipedia.org The unpredictability of carbocation rearrangements in complexly branched alkanes is a known limitation in certain synthetic methodologies. wikipedia.org

Radical Chain Mechanisms: In reactions that proceed via radical intermediates, such as free-radical halogenation, the stability of the radical is paramount. wou.edu Similar to carbocations, radical stability follows the trend: tertiary > secondary > primary. This explains the regioselectivity observed in such reactions, where the halogen atom is preferentially delivered to the most substituted carbon. youtube.comorganicchemistrytutor.com The rate-determining step in many of these reactions is the abstraction of a hydrogen atom from the alkane, and the transition state leading to a more stable radical is lower in energy.

The influence of branching on reaction mechanisms is a fundamental concept in organic chemistry, allowing for predictions about product distributions and the design of selective synthetic routes.

Table 3: Influence of Branching on Reaction Mechanisms and Product Outcomes

| Reaction Type | Intermediate | Influence of Branching | Example Outcome for a Branched Alkane |

| SN1 Substitution | Carbocation | Formation of a less stable carbocation can lead to hydride or alkyl shifts to form a more stable tertiary carbocation, resulting in rearranged products. lumenlearning.comlibretexts.org | Reaction at a secondary position may yield a product with substitution at an adjacent tertiary carbon. |

| E1 Elimination | Carbocation | Prone to rearrangements to form a more stable carbocation before elimination, leading to a more substituted alkene (Zaitsev's rule). lumenlearning.com | Elimination from a secondary halide adjacent to a quaternary carbon can lead to a tetrasubstituted alkene after an alkyl shift. |

| Free Radical Halogenation | Radical | The reaction proceeds via the most stable radical intermediate, leading to substitution at the most substituted carbon. youtube.comorganicchemistrytutor.com | Bromination will be highly selective for a tertiary C-H bond. |

| Acid-Catalyzed Isomerization | Carbocation | A complex series of hydride and alkyl shifts can occur, leading to a mixture of structural isomers. uregina.ca | A branched alkane can be converted into a more highly branched isomer with a higher octane (B31449) rating. |

Environmental and Geochemical Research on Branched Alkanes

Microbial Degradation Pathways of Branched Alkanes

The biodegradation of alkanes is a critical natural process for the removal of these hydrocarbons from contaminated environments. nih.gov Numerous microorganisms, including bacteria, fungi, and yeasts, have the capability to use alkanes as a source of carbon and energy. nih.gov While branched-chain alkanes are generally considered more resistant to degradation than their linear counterparts, many microbial species, such as those from the genus Alcanivorax, can efficiently break them down. nih.govijpab.com

The microbial breakdown of branched alkanes can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, though the mechanisms differ significantly.

Aerobic Biodegradation: Aerobic degradation is generally faster and more versatile, initiated by enzymes that use molecular oxygen to activate the stable hydrocarbon molecule. researchgate.net The process typically starts with the oxidation of the alkane at a terminal or subterminal carbon atom. researchgate.net This initial attack involves an oxidative process that generates a highly reactive oxygen species, forming an alcohol. researchgate.netufs.ac.za This product is then further oxidized to an aldehyde and then a carboxylic acid, which can enter the central metabolic pathways of the microorganism, such as β-oxidation, to be converted into carbon dioxide and water. researchgate.netnih.gov Hydrocarbon-degrading bacteria with broad catabolic capabilities can utilize both n-alkanes and aromatic hydrocarbons. nih.gov

Anaerobic Biodegradation: Once thought to be inert without oxygen, it is now known that alkanes can be degraded anaerobically. researchgate.netosti.gov This process is often slower and more selective than aerobic degradation. researchgate.net In the absence of oxygen, microorganisms employ novel biochemical strategies. ufs.ac.za A common mechanism involves the addition of the alkane to fumarate, an intermediate of the citric acid cycle, catalyzed by a glycyl radical enzyme. researchgate.net This reaction forms an alkylsuccinate, which is then activated and further metabolized via pathways similar to β-oxidation. researchgate.net This has been observed in nitrate-reducing bacteria and other anaerobic microbes. researchgate.net Archaea have also been identified as key players in the anaerobic oxidation of alkanes, including methane, propane, and butane, often in syntrophic relationships with sulfate-reducing bacteria. osti.gov

The initial and rate-limiting step in aerobic alkane degradation is catalyzed by a class of enzymes known as oxygenases or hydroxylases. core.ac.uk These enzymes introduce an oxygen atom into the alkane structure. core.ac.uk Several distinct enzyme systems have been identified, often with preferences for alkanes of specific chain lengths or structures. core.ac.uk

Methane Monooxygenases (MMOs): While primarily acting on methane, some MMOs can oxidize other short-chain alkanes (up to C8). core.ac.uk They exist in both soluble (sMMO) and particulate, membrane-bound (pMMO) forms. core.ac.uk

Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse family of enzymes found in both prokaryotes and eukaryotes. nih.govresearchgate.net They are frequently involved in the degradation of medium-chain length alkanes (C5–C17) and can also attack branched alkanes. nih.gov For instance, in the bacterium Alcanivorax borkumensis, a key marine oil degrader, the presence of the branched isoprenoid phytane (B1196419) strongly induces the expression of a cytochrome P450 enzyme. nih.gov

Integral-Membrane, Non-Heme Iron Alkane Hydroxylases (e.g., AlkB): These are among the most widespread alkane hydroxylases in bacteria. nih.govresearchgate.net The AlkB system is typically found in organisms that degrade medium-chain alkanes and consists of the monooxygenase (AlkB) and associated proteins (like AlkG and AlkT) that facilitate electron transfer. researchgate.net

Flavin-Dependent Hydroxylases (e.g., LadA): Some thermophilic bacteria utilize unique hydroxylases for long-chain alkanes. For example, LadA from Geobacillus thermodenitrificans oxidizes alkanes from C15 to C36. nih.gov

Table 1: Key Enzymatic Systems in Aerobic Alkane Biodegradation

| Enzyme System | Typical Substrate Range | Organism Examples | Key Features |

|---|---|---|---|

| Methane Monooxygenases (MMOs) | C1–C4 alkanes | Methylococcus capsulatus | Can be soluble (sMMO) or particulate (pMMO); sMMO has a broader substrate range. core.ac.uk |

| Cytochrome P450s (CYPs) | C5–C17, branched alkanes | Candida spp., Alcanivorax borkumensis | A diverse superfamily of heme-containing enzymes. nih.govresearchgate.net |

| AlkB-type Alkane Hydroxylases | C5–C16 alkanes | Pseudomonas oleovorans, Alcanivorax dieselolei | Integral membrane, non-heme iron enzymes; often part of a multi-component system. nih.govresearchgate.netresearchgate.net |

| Long-Chain Alkane Hydroxylases (e.g., LadA) | C15–C36 alkanes | Geobacillus thermodenitrificans | Belongs to the bacterial luciferase family; flavin-dependent. nih.gov |

The efficiency of microbial degradation of branched alkanes in soil and water is not solely dependent on the presence of capable microorganisms. A complex interplay of environmental and chemical factors governs the rate and extent of bioremediation. ijpab.com

Contaminant Characteristics: The molecular structure of the hydrocarbon is paramount. Branched-chain alkanes are degraded more slowly than their linear counterparts due to steric hindrance affecting enzyme access. ijpab.com Longer chain alkanes (e.g., C25+) are also more difficult to degrade due to their high hydrophobicity and low bioavailability. ijpab.com

Bioavailability: For degradation to occur, microbes must come into contact with the hydrocarbon. The low water solubility of compounds like 4-Ethyl-2,3,4-trimethylheptane limits their availability to microorganisms in the aqueous phase. ijpab.com Some microbes overcome this by producing biosurfactants to emulsify the hydrocarbons. researchgate.net

Microbial Population: The presence and abundance of microorganisms with the necessary catabolic genes are essential. A microbial population of at least 10³ colony-forming units (CFU) per gram of soil is generally considered necessary for effective biodegradation. ijpab.com Chemotaxis, the directed movement of microbes toward a chemical gradient, also plays a role in bringing cells into contact with contaminants. nih.gov

Soil and Environmental Characteristics:

Nutrients: Microbial growth requires essential nutrients like nitrogen and phosphorus. Their absence can be a major limiting factor in hydrocarbon degradation. researchgate.net

Oxygen: Aerobic degradation is dependent on a sufficient supply of oxygen. ijpab.com

pH and Temperature: Microorganisms have optimal ranges for pH and temperature to support cell growth and enzymatic activity. ijpab.comresearchgate.net

Soil Texture and Permeability: Soil type affects the movement of water, nutrients, and oxygen. Low permeability soils like clay can hinder bioremediation efforts. ijpab.com

Moisture Content: Water is essential for microbial life and for dissolving and transporting nutrients. researchgate.net

Table 2: Factors Affecting Biodegradation of Branched Alkanes

| Factor Category | Specific Factor | Impact on Biodegradation |

|---|---|---|

| Contaminant Properties | Molecular Structure | Branching and high molecular weight decrease degradation rates. ijpab.com |

| Bioavailability | Low water solubility limits microbial access; can be enhanced by biosurfactants. ijpab.comresearchgate.net | |

| Microbial Factors | Population Density | A critical mass of degrading microorganisms is required for significant breakdown. ijpab.com |

| Catabolic Potential | Presence of specific genes and enzymes (e.g., alkB, P450) is necessary. nih.gov | |

| Environmental Conditions | Nutrients (N, P) | Essential for microbial growth; often a limiting factor in contaminated sites. researchgate.net |

| Oxygen | Required for faster, more efficient aerobic degradation pathways. ijpab.com | |

| pH and Temperature | Must be within the optimal range for the specific microbial community. ijpab.comresearchgate.net | |

| Soil Matrix | Texture and permeability influence transport of water, nutrients, and oxygen. ijpab.com |

Role of Branched Alkanes in Atmospheric Chemistry and Aerosol Formation

Branched alkanes are a significant component of hydrocarbon emissions in urban areas and contribute to atmospheric chemistry, particularly the formation of secondary organic aerosols (SOA). copernicus.org SOA is a major fraction of fine particulate matter (PM2.5), which has implications for climate, cloud formation, and human health. copernicus.orgcopernicus.org

In the atmosphere, the primary fate of alkanes is oxidation initiated by reaction with the hydroxyl radical (OH), a key atmospheric oxidant. tandfonline.com This process is part of a complex, multi-generational oxidation that transforms volatile organic compounds into a wide variety of oxygenated products. acs.orgnih.gov

The oxidation mechanism begins with the abstraction of a hydrogen atom from the alkane by an OH radical, forming an alkyl radical (R•). copernicus.org The position of the hydrogen abstraction is important; tertiary C-H bonds, such as the one at the C4 position in this compound, are weaker and thus more susceptible to abstraction than secondary or primary C-H bonds.

The subsequent steps in the presence of nitrogen oxides (NOx) are as follows:

Peroxy Radical Formation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). copernicus.org

Alkoxy Radical Formation: The RO₂• radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). copernicus.org

Further Reactions: The highly reactive alkoxy radical can undergo further reactions, including isomerization or decomposition (fragmentation), leading to the formation of a variety of stable, oxygenated products like carbonyls (aldehydes and ketones), alcohols, and nitrates. tandfonline.comtandfonline.com

Studies comparing different hydrocarbon structures have found that reaction rates are structurally dependent. Compared to normal alkanes, reaction rates for branched alkanes are 20-50% higher, leading to their selective depletion during atmospheric aging. nih.gov

The oxygenated products formed from the gas-phase oxidation of branched alkanes can have low enough volatility to partition from the gas phase to the particle phase, forming SOA. tandfonline.com Branched alkanes are recognized as important SOA precursors, especially in urban environments. copernicus.orgnih.gov

The potential for a branched alkane to form SOA is influenced by several factors:

Carbon Number: Generally, as the carbon number of an alkane increases, its volatility decreases, and the volatility of its oxidation products also tends to be lower, leading to higher SOA yields. nih.gov

Branching: For alkanes with the same number of carbon atoms, branched structures typically have lower SOA mass yields compared to their linear or cyclic counterparts. nih.gov The position of the methyl branches on the carbon backbone also influences the SOA yield. nih.gov Increasing the number of alkyl branches can decrease the ability of the molecule to undergo autoxidation reactions, which are pathways that can form extremely low-volatility products and significantly contribute to SOA formation. copernicus.org

Environmental Conditions: The presence of NOx influences the reaction pathways. Under high-NOx conditions, the formation of organonitrates can be a significant pathway. copernicus.orgtandfonline.com The presence of acidic inorganic seed aerosols can also enhance SOA formation through acid-catalyzed reactions in the particle phase. copernicus.org

First-generation SOA products from branched alkanes include alkyl nitrates, 1,4-hydroxynitrates, and various carbonyls. tandfonline.com Some of these products can undergo further reactions within the aerosol particle, such as isomerization to form cyclic hemiacetals, which can then dehydrate. tandfonline.com

Table 3: Research Findings on SOA Formation from Alkanes

| Precursor Type | Key Finding | SOA Yield Comparison | Reference |

|---|---|---|---|

| Branched Alkanes | Have the lowest SOA mass yields compared to linear and cyclic alkanes of the same carbon number. | Yields ranged from 0.05 to 0.08 at an organic aerosol concentration of 15 µg/m³. | nih.gov |

| Cyclic Alkanes | SOA yields are comparable to those from linear alkanes that are three to four carbons larger. | Higher than linear and branched alkanes of the same carbon number. | nih.gov |

| Linear Alkanes | SOA mass is primarily produced by C15 and larger alkanes found in diesel fuel. | Yield increases with carbon number. | copernicus.org |

| General Alkanes | Increasing the number of branches can reduce autoxidation, a key pathway for forming low-volatility SOA products. | Branching tends to lower SOA yield relative to linear isomers. | copernicus.org |

Influence of Branching Structure on Volatility and SOA Yields

Branched alkanes, such as this compound, are significant components of Intermediate Volatility Organic Compounds (IVOCs) found in the atmosphere. nih.gov These IVOCs are recognized as substantial precursors to Secondary Organic Aerosols (SOA), which are microscopic particles formed through the atmospheric oxidation of gaseous organic compounds. nih.gov The molecular structure of an alkane, particularly its degree of branching, plays a pivotal role in its potential to form SOA. copernicus.org

The relationship between an alkane's structure, its volatility, and its subsequent SOA yield is complex. Generally, for alkanes with the same number of carbon atoms, increased branching leads to a more compact molecular shape, which reduces the surface area available for intermolecular London dispersion forces. masterorganicchemistry.com This results in lower boiling points and higher volatility compared to their linear counterparts. masterorganicchemistry.com However, the oxidation products of these branched alkanes tend to be more volatile than the oxidation products of linear alkanes with the same carbon number. copernicus.orgcopernicus.org

Research consistently demonstrates that the degree of branching is a dominant factor influencing SOA yield. nih.gov For alkanes with an equivalent number of carbon atoms, highly branched structures typically produce the lowest SOA mass yields. nih.gov This is attributed to several factors. The presence of alkyl branches can decrease the ability of the alkane to undergo autoxidation, a process that forms low-volatility products crucial for SOA formation. copernicus.orgcopernicus.org Furthermore, branching can promote the decomposition of intermediate oxidation products, further reducing the formation of compounds that can partition into the aerosol phase. copernicus.org Studies comparing isododecane (a branched C12 alkane) to linear C12 have shown that the presence of branching significantly reduces the amount of SOA mass formed. copernicus.org The position of the methyl branch on the carbon backbone has also been identified as a factor that influences the SOA yield. nih.gov

| Alkane Structure (C15 examples) | Simulated SOA Yield (Low NOx) | Simulated SOA Yield (High NOx) |

|---|---|---|

| Linear | ~0.35 | ~0.18 |

| 1 Branch | ~0.25 | ~0.15 |

| 2 Branches | ~0.18 | ~0.12 |

| 3 Branches | ~0.12 | ~0.08 |

| 4 Branches | ~0.08 | ~0.05 |

This table is generated based on trends described in source copernicus.org. The values are illustrative of the relative impact of branching on SOA yield as simulated by the UNIPAR model.

Geochemical Significance of Branched Alkanes in Natural Hydrocarbon Systems

Branched alkanes are ubiquitous and geochemically significant components of crude oils, ancient rock extracts, and both modern and ancient sediments. csic.espnas.org Their structural diversity and distribution patterns serve as powerful biomarkers, providing critical information about the origin of sedimentary organic matter, the conditions of the depositional environment, and the subsequent thermal maturation and biodegradation history of the material. csic.esresearchgate.net

A particularly significant group is the branched alkanes with quaternary substituted carbon atoms (BAQCs), a class that includes this compound. pnas.orgresearchgate.net Compounds like 2,2-dimethylalkanes and 5,5-diethylalkanes have been identified in a wide range of geological settings, from deep-sea hydrothermal waters to shales spanning hundreds of millions of years. pnas.orgresearchgate.net The widespread occurrence of BAQCs in the geological record, from the Paleoproterozoic Era to the present, establishes them as an important and independent class of biomarkers. frontiersin.org

Formation Pathways in Sedimentary and Petroleum Environments

The carbon number distribution of many branched alkanes strongly suggests a biological origin. pnas.org Specific structures are often linked to particular biological precursors from bacteria, algae, and other microorganisms. csic.esresearchgate.net For instance, the presence of certain iso- and anteiso-alkanes can indicate bacterial input. csic.es The precursors to BAQCs are thought to be lipids from specific organisms that thrive in unique environments. pnas.orgresearchgate.net Evidence from hydrothermal fluids suggests that the source organisms for some BAQCs are likely thermophilic (heat-loving) and nonphotosynthetic. pnas.org Their paleobiogeographic distribution and affinity for sulfides have led to the hypothesis that they may be derived from nonphotosynthetic sulfide-oxidizing bacteria. pnas.orgresearchgate.net

Once the organic matter containing these biological precursor molecules is deposited in sediments, it undergoes a series of transformations during diagenesis and maturation. These processes involve the loss of functional groups and changes in stereochemistry, leading to the formation of the stable branched alkanes found in petroleum and mature source rocks. csic.es The nature of the depositional environment plays a crucial role in which pathways are favored. For example, highly reducing (anoxic) environments can promote the reduction of biologically-derived fatty acids to alkanes. csic.es The presence of BAQCs, in particular, has been used to infer weak oxidizing to strong reducing (anoxic) sedimentary environments. frontiersin.orgfrontiersin.org

Contributions to Unresolved Complex Mixtures (UCM) in Environmental Samples

In the gas chromatography of crude oil and environmental hydrocarbon extracts, a significant portion of the signal often appears as a broad, elevated baseline or "hump" upon which sharp peaks of well-defined compounds sit. wikipedia.org This feature is known as the Unresolved Complex Mixture (UCM) and represents a vast number of co-eluting, structurally complex hydrocarbons, including a large proportion of branched and cyclic alkanes, that cannot be separated and identified by conventional gas chromatography. nih.govwikipedia.orgcore.ac.uk The UCM can contain hundreds of thousands of individual compounds, representing a significant but historically underexplored reservoir of geochemical information. core.ac.uktaylorandfrancis.com

Branched alkanes like this compound are major contributors to the UCM. nih.govresearchgate.net The relative importance of the UCM often increases as petroleum undergoes environmental weathering and biodegradation. wikipedia.org This is because simpler, linear alkanes (n-alkanes) are more readily consumed by microorganisms, leaving behind the more structurally complex and degradation-resistant branched and cyclic compounds, which become concentrated in the UCM. csic.eswikipedia.org Therefore, a prominent UCM is a characteristic feature of biodegraded oils. wikipedia.org

The analysis of IVOCs from sources like diesel exhaust reveals that the UCM, which is rich in branched and cyclic alkanes, is a major contributor to SOA formation. nih.gov Estimates suggest that after several hours of atmospheric oxidation, the SOA contribution from these UCM vapors can be significantly larger than that from single-ring aromatics, highlighting their environmental importance. nih.gov

Advanced Analytical Methodologies and Their Development for Complex Hydrocarbon Analysis

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Isomer Separation of Branched Alkanes

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful technique for the separation of complex mixtures of volatile and semi-volatile compounds, including the myriad isomers of branched alkanes. nih.govastm.org The enhanced peak capacity and structured chromatograms provided by GC×GC are essential for resolving co-eluting isomers that would otherwise overlap in a single-dimension GC analysis.

In a typical GC×GC setup for hydrocarbon analysis, a non-polar column is used in the first dimension, separating analytes primarily based on their boiling points. The effluent from the first column is then cryogenically modulated into small pulses and introduced onto a second, shorter column with a different stationary phase, often polar, which provides a second dimension of separation based on polarity. nih.gov This "reversed phase" approach, with a (semi)polar first dimension and a nonpolar second dimension, has also been successfully applied. nih.gov

For a compound like 4-Ethyl-2,3,4-trimethylheptane, its retention in a GC×GC system would be governed by its volatility and polarity relative to other C12 isomers. Highly branched alkanes, such as this compound, tend to have lower boiling points than their linear or less-branched counterparts and would therefore elute earlier from the first-dimension non-polar column. In the second dimension, the separation is influenced by the subtle differences in interaction with the polar stationary phase. The structured nature of GC×GC chromatograms allows for the grouping of structurally related compounds, such as homologues and isomers, into distinct patterns on the retention plane, aiding in their identification. whitman.edu

The use of retention indices (RI) in both dimensions provides an additional layer of confidence in compound identification. jove.com By comparing the experimental two-dimensional retention indices (¹I and ²I) with those of known standards or with values from thermodynamic modeling, the likelihood of correct isomer assignment is significantly increased. mdpi.com

Table 1: Conceptual GC×GC Retention Data for Selected C12 Alkane Isomers

| Compound Name | First Dimension Retention Index (¹I) on Non-Polar Phase (Conceptual) | Second Dimension Retention Time (²t R ) on Polar Phase (s) (Conceptual) |

| n-Dodecane | 1200 | 1.2 |

| 2-Methylundecane | 1185 | 1.5 |

| This compound | 1150 | 2.1 |

| 2,2,4,6,6-Pentamethylheptane | 1130 | 1.8 |

Note: The values in this table are conceptual and for illustrative purposes to demonstrate the expected relative retention behavior in a GC×GC system.

High-Resolution Mass Spectrometry for Detailed Molecular Characterization (e.g., FT-ICR MS, Orbitrap MS)

High-resolution mass spectrometry (HRMS) is indispensable for the detailed molecular characterization of complex hydrocarbon mixtures, providing highly accurate mass measurements that allow for the determination of elemental compositions. mdpi.comresearchgate.net Techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap Mass Spectrometry are at the forefront of this field. nih.govthermofisher.com

For this compound (C12H26), HRMS can confirm its elemental composition by providing a mass measurement with sub-ppm accuracy. This capability is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas, which might be present in complex samples.

FT-ICR MS offers unparalleled mass resolving power and accuracy, making it a powerful tool for "petroleomics," the detailed characterization of petroleum. nih.govacs.orgjst.go.jp It can resolve tens of thousands of individual chemical constituents in a single crude oil sample. nih.gov While direct analysis of volatile alkanes by FT-ICR MS can be challenging due to ionization difficulties, its application to complex hydrocarbon mixtures provides a comprehensive overview of the molecular diversity. jst.go.jp

Orbitrap MS also provides high-resolution and accurate-mass capabilities, making it suitable for the analysis of complex mixtures. thermofisher.comacs.org Orbitrap-based systems, often coupled with gas chromatography, can detect a wide range of compounds and provide confident identification through accurate mass measurements of both parent and fragment ions. thermofisher.comresearchgate.net

The fragmentation of branched alkanes in mass spectrometry is a key diagnostic tool. Cleavage preferentially occurs at the branching points to form more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iqic.ac.uk For this compound, the presence of a quaternary carbon atom (C4) would lead to characteristic fragmentation patterns.

Table 2: Key Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight (Nominal) | 170 | |

| Exact Mass | 170.20345 | |

| Key Fragmentation Pathways (Conceptual) | Loss of ethyl radical (C₂H₅•), Loss of propyl radical (C₃H₇•), Formation of tertiary carbocations | whitman.edujove.comuobasrah.edu.iq |

Hyphenated Techniques for Enhanced Structural Information of Branched Hydrocarbons

The coupling of separation techniques with various spectroscopic detectors, known as hyphenated techniques, provides a synergistic approach to unraveling the structures of complex molecules like branched hydrocarbons. numberanalytics.comchromatographytoday.comijarnd.com

GC-MS/MS (Tandem Mass Spectrometry) is a powerful technique for isomer differentiation. nih.gov After separation by GC, selected ions can be isolated and further fragmented in the mass spectrometer. The resulting product ion spectra are often unique to a specific isomer, providing a higher degree of structural information than a single stage of mass analysis. For positional isomers of branched alkanes, which may produce similar primary mass spectra, GC-MS/MS can reveal subtle structural differences. researchgate.netnih.gov

GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is a hyphenated technique used for elemental speciation. rsc.orgintertek.com While not typically used for the direct structural elucidation of hydrocarbons, it can be employed to detect and quantify specific elements, such as sulfur or metals, in organometallic compounds that may co-elute with hydrocarbons in complex matrices. spectroscopyonline.com

Other emerging hyphenated techniques, such as GC-VUV (Vacuum Ultraviolet) spectroscopy , provide complementary information for isomer differentiation. VUV spectra are sensitive to the electronic structure of molecules and can often distinguish between closely related isomers.

The combination of multiple analytical dimensions, such as in LC-GC×GC-MS , offers an even more comprehensive characterization of highly complex samples by leveraging the separation power of liquid chromatography, the high resolution of two-dimensional gas chromatography, and the detailed structural information from mass spectrometry.

Development of Standard Reference Materials and Analytical Protocols for Branched Alkane Characterization

The accurate identification and quantification of branched alkanes in complex mixtures heavily rely on the availability of well-characterized standard reference materials (SRMs) and robust analytical protocols. koehlerinstrument.combioszeparacio.hu

The development of SRMs for individual, highly branched alkanes like this compound is challenging due to the difficulty and cost of their synthesis and purification. However, certified reference materials containing mixtures of saturated alkanes are commercially available and serve as crucial tools for calibrating analytical instruments and validating methods. sigmaaldrich.comsigmaaldrich.comfishersci.com These mixtures are often used to determine retention indices and to verify the performance of GC and GC-MS systems.

Standardized analytical protocols, such as those published by organizations like ASTM International, provide detailed procedures for the analysis of hydrocarbons in various matrices. petro-online.com For instance, methods for detailed hydrocarbon analysis (DHA) by GC are widely used in the petroleum industry to characterize the composition of fuels. petro-online.com These protocols ensure consistency and comparability of data across different laboratories.

The National Institute of Standards and Technology (NIST) plays a key role in developing SRMs for various applications, including metabolomics and environmental analysis. nih.gov While a specific SRM for this compound may not exist, the principles and procedures used to develop other chemical SRMs are applicable to the production of high-purity standards for complex hydrocarbons. The development of such standards would require:

Synthesis and Purification: Devising a high-yield synthetic route and purification methods to achieve a high level of isomeric and chemical purity.

Comprehensive Characterization: Utilizing a suite of analytical techniques, including GCxGC, HRMS, and NMR, to confirm the structure and assess purity.

Value Assignment: Performing accurate measurements of key properties, such as concentration in a solution or purity of the neat material, with associated uncertainty estimations.

Interlaboratory Comparisons: Conducting round-robin studies to validate the assigned values and ensure the robustness of the analytical methods.